molecular formula C10H17N3S B1620906 4-[(4-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine CAS No. 792954-13-3

4-[(4-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine

Cat. No. B1620906
CAS RN: 792954-13-3
M. Wt: 211.33 g/mol
InChI Key: WIYHPSFMAFAWFG-UHFFFAOYSA-N
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Description

“4-[(4-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine” is a chemical compound with the molecular formula C10H17N3S and a molecular weight of 211.33 . It is typically used for research purposes .


Molecular Structure Analysis

The molecular structure of “4-[(4-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine” consists of a thiazole ring attached to a methylpiperidine group . The InChI code for this compound is 1S/C10H17N3S/c1-13-6-2-11(3-7-13)10-14-8-4-12-5-9-14/h2-5,10H,6-9H2,1H3 .


Physical And Chemical Properties Analysis

“4-[(4-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the sources I found.

Scientific Research Applications

Structural Characterization and Polymorphism

The study of structural characterization and polymorphism in related thiazole compounds has demonstrated the significance of 2-aminothiazoles in crystallography. A report on two polymorphic forms of a related compound and derived 2-aminothiazoles highlights their distinct intermolecular hydrogen bonding patterns. These findings suggest potential applications in materials science for designing compounds with specific structural and functional properties (Böck et al., 2020).

Histone Lysine Demethylase Inhibition

Research into the inhibition of histone lysine demethylases, which are crucial for gene expression regulation, has identified N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives as potent inhibitors. These compounds, including modifications of the thiazole group, have shown promise in the development of new therapeutic agents for cancer treatment by modulating epigenetic markers (Bavetsias et al., 2016).

Antimicrobial and DNA Protective Properties

A series of Schiff bases derived from 1,3,4-thiadiazole compounds, including those related to 4-[(4-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine, have shown significant biological activities. These compounds have been evaluated for their antimicrobial properties and DNA protective abilities, highlighting their potential in pharmaceutical applications for treating infections and protecting against DNA damage (Gür et al., 2020).

Pesticidal Activities

Research into the pesticidal activities of thiazole derivatives has demonstrated the potential of these compounds in agricultural applications. A study on 5-(2-cyclopropylaminopyrimidin-4-yl)-4-(thiophenyl)thiazole derivatives, including structural analogs of 4-[(4-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine, revealed significant larvicidal and fungicidal activities, suggesting their utility in developing new pesticides (Choi et al., 2015).

properties

IUPAC Name

4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S/c1-8-2-4-13(5-3-8)6-9-7-14-10(11)12-9/h7-8H,2-6H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYHPSFMAFAWFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368918
Record name 4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine

CAS RN

792954-13-3
Record name 4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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